![molecular formula C14H19BrO B13195508 (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene: is an organic compound characterized by a bromomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring through a methoxy methyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene typically involves the bromination of a cyclopentylmethanol derivative followed by a nucleophilic substitution reaction with a benzyl alcohol derivative. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby influencing various biological pathways.
類似化合物との比較
- (([1-(Chloromethyl)cyclopentyl]methoxy)methyl)benzene
- (([1-(Iodomethyl)cyclopentyl]methoxy)methyl)benzene
- (([1-(Hydroxymethyl)cyclopentyl]methoxy)methyl)benzene
Comparison:
- (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts.
- The hydroxymethyl derivative is less reactive in substitution reactions but can participate in hydrogen bonding, affecting its physical properties and interactions.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclopentyl]methoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChIキー |
NZAQXDZOUHPYGD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(COCC2=CC=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




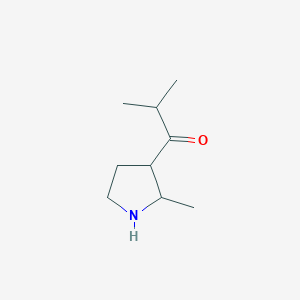
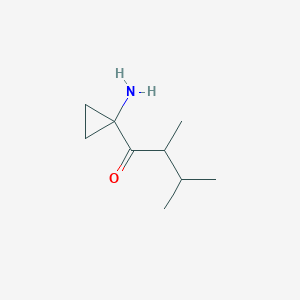

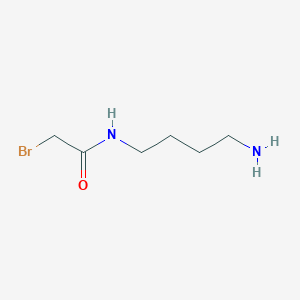
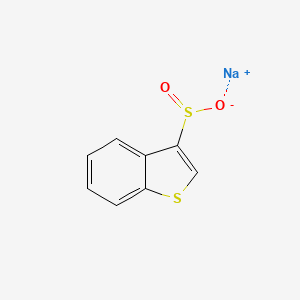
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
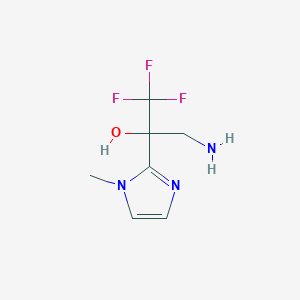
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)

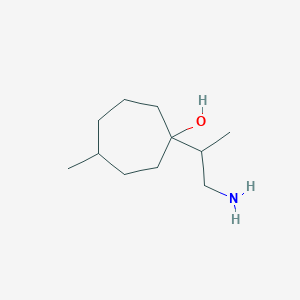

![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
